5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one
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Overview
Description
5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolone core with benzylidene and bromoanilino substituents, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-aminothiazol-4(5H)-one: Lacks the bromoanilino group.
5-Benzylidene-2-(4-chloroanilino)-1,3-thiazol-4(5H)-one: Contains a chloroanilino group instead of bromoanilino.
5-Benzylidene-2-(3-methoxyanilino)-1,3-thiazol-4(5H)-one: Contains a methoxyanilino group.
Uniqueness
The presence of the bromoanilino group in 5-Benzylidene-2-(3-bromoanilino)-1,3-thiazol-4(5H)-one may confer unique properties, such as enhanced biological activity or different reactivity compared to similar compounds. The specific effects would need to be investigated through comparative studies.
Properties
CAS No. |
89373-90-0 |
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Molecular Formula |
C16H11BrN2OS |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-benzylidene-2-(3-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-7-4-8-13(10-12)18-16-19-15(20)14(21-16)9-11-5-2-1-3-6-11/h1-10H,(H,18,19,20) |
InChI Key |
YHLUFEAZRXFHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2 |
Origin of Product |
United States |
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